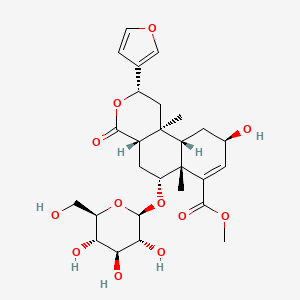

Borapetoside B

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOAZZCHOKUHCF-FVAQCFFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Borapetoside B: A Technical Guide on its Chemical Structure, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Borapetoside B, a natural compound belonging to the clerodane diterpenoid glycoside class. Isolated from plants of the Tinospora genus, this molecule is a subject of interest for its potential pharmacological activities. This document outlines its chemical structure, summarizes its physicochemical properties, details a representative experimental protocol for its isolation, and discusses its biological context, including relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid glycoside. Its core structure is a clerodane skeleton, which is characterized by a decalin ring system with a side chain at C-9. This core is further functionalized and linked to a glucose moiety.

Chemical Structure of this compound:

A visual representation of the chemical structure of this compound would be placed here in a full document.

The key structural features include a furan (B31954) ring, a lactone ring, and a glycosidic bond connecting the diterpenoid aglycone to a sugar unit.

Quantitative Data Summary

The following table summarizes the key quantitative and identifying data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₂ | [1] |

| Molecular Weight | 552.6 g/mol | [1] |

| IUPAC Name | methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | [2] |

| CAS Number | 104901-05-5 | |

| SMILES String | C[C@@]12C--INVALID-LINK--OC)O)C)O[C@H]4--INVALID-LINK--CO)O)O)O">C@HC5=COC=C5 | |

| XLogP3-AA | -0.1 | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 12 |

Experimental Protocols: Isolation and Purification

This compound is naturally found in the stems of plants such as Tinospora crispa and Tinospora tuberculata. The following protocol is a representative method for the extraction and isolation of clerodane diterpenoids from Tinospora species.

General Experimental Workflow

The workflow for isolating this compound and related compounds typically involves several stages, from plant material processing to final purification.

Caption: General workflow for the isolation of this compound.

Detailed Methodology

1. Plant Material Preparation:

-

The stems of Tinospora crispa are collected, washed, and sun-dried for several days, followed by oven drying at a low temperature (e.g., 40-50°C) for 24 hours to remove all moisture.

-

The dried stems are then ground into a coarse powder using a high-capacity grinding machine.

2. Extraction:

-

The powdered stems (e.g., 600 g) are soaked in methanol (3 L) at room temperature for an extended period (e.g., 14 days) with occasional shaking.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a solid crude extract.

3. Fractionation (Modified Kupchan Partitioning):

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

This typically involves partitioning against n-hexane, followed by carbon tetrachloride (CCl₄), and then chloroform (B151607) (CHCl₃).

-

The solvents from each fraction are evaporated to yield the respective n-hexane, CCl₄, CHCl₃, and aqueous soluble fractions.

4. Chromatographic Purification:

-

The fraction containing the target compounds (often the n-hexane or other non-polar fractions for clerodane diterpenoids) is subjected to column chromatography.

-

Sephadex LH-20 is a common stationary phase used for the initial separation.

-

The column is eluted with a solvent system, often starting with a non-polar mixture and gradually increasing the polarity. For example, an elution gradient could be n-hexane:CH₂Cl₂:MeOH (2:5:1), followed by CH₂Cl₂:MeOH (9:1), and finally 100% MeOH.

5. Final Purification:

-

Fractions collected from the Sephadex column are monitored by Thin Layer Chromatography (TLC).

-

Fractions showing a satisfactory resolution of compounds are then re-chromatographed, typically over a silica gel column, to isolate the pure compounds.

-

The purity of the isolated this compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Biological Activity and Signaling Pathways

Clerodane diterpenoids isolated from Tinospora species are known to exhibit a range of biological activities, most notably anti-inflammatory and hypoglycemic effects.

Hypoglycemic Activity Context

Several studies have investigated the hypoglycemic potential of borapetosides. Borapetoside A and Borapetoside C have been shown to possess significant hypoglycemic effects. Their mechanism is thought to involve both insulin-dependent and insulin-independent pathways, including increased glucose utilization in peripheral tissues and reduced hepatic gluconeogenesis. Specifically, Borapetoside C has been found to improve insulin (B600854) sensitivity by enhancing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), and increasing the expression of glucose transporter 2 (GLUT2).

Interestingly, a comparative study of borapetosides A, B, and C revealed that this compound was inactive in a hypoglycemic assay. This difference in activity is attributed to the stereochemistry at the C-8 position. The active compounds, Borapetosides A and C, possess an 8R-chirality, whereas the inactive this compound has an 8S-chirality, suggesting that the spatial arrangement at this position is critical for its interaction with biological targets related to glucose metabolism.

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

Given its structural class, this compound is more likely to exhibit anti-inflammatory properties. Clerodane diterpenoids are known to modulate inflammatory responses. A key signaling pathway central to inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The canonical NF-κB pathway is activated by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes like IL-6 and TNF-α.

Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that this compound, like other clerodane diterpenoids, may inhibit one of the key steps in this cascade, such as the degradation of IκBα, thereby preventing the transcription of inflammatory mediators.

Caption: Inhibition of the canonical NF-κB signaling pathway.

References

Borapetoside B: A Technical Whitepaper on its Discovery, Natural Source, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B is a naturally occurring clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. First described in 1986, it is a known constituent of this plant species, which has a long history of use in traditional medicine for treating various ailments, including diabetes. However, unlike its stereoisomers Borapetoside A and C, this compound has been shown to be inactive as a hypoglycemic agent. This inactivity is attributed to its distinct stereochemistry at the C-8 position. This technical guide provides a comprehensive overview of the discovery, natural source, and physicochemical properties of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, alongside a summary of its known biological evaluation. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

This compound was first isolated from the stems of Tinospora tuberculata BEUMEE (a synonym of Tinospora crispa) by a team of Japanese scientists, Fukuda, Yonemitsu, and Kimura, in 1986. Their work, published in the Chemical & Pharmaceutical Bulletin, detailed the discovery of this new diterpene glucoside and its aglycone, Borapetol B, as bitter principles of the plant.

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a perennial woody vine found throughout Southeast Asia and Africa.[1] It has a rich history in traditional medicine for treating a wide range of conditions, including fever, inflammation, and diabetes.[1] The plant is a rich source of various secondary metabolites, with clerodane diterpenoids being a prominent class of compounds. This compound is one of several clerodane diterpenoid glycosides that have been isolated from this plant.[1]

Physicochemical Properties and Structural Elucidation

This compound is a clerodane diterpenoid glycoside. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₆O₁₂ |

| Molecular Weight | 552.57 g/mol |

| Class | Clerodane Diterpenoid Glycoside |

| Appearance | Amorphous powder |

| Key Structural Features | Clerodane skeleton, furan (B31954) ring, glucopyranosyl moiety |

Spectroscopic Data

The structural confirmation of this compound relies on detailed analysis of its ¹H and ¹³C NMR spectra. While the original 1986 publication provides the foundational data, subsequent isolations and characterizations of related compounds have further solidified our understanding of its spectral properties.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 29.8 | 1.85 (m), 1.65 (m) |

| 2 | 26.4 | 1.75 (m) |

| 3 | 125.4 | 5.80 (br s) |

| 4 | 142.6 | - |

| 5 | 44.8 | 2.15 (d, 10.0) |

| 6 | 76.5 | 4.60 (dd, 10.0, 4.0) |

| 7 | 36.8 | 2.25 (m), 2.05 (m) |

| 8 | 42.1 | 2.50 (m) |

| 9 | 52.3 | 2.00 (m) |

| 10 | 48.7 | 1.90 (m) |

| 11 | 70.2 | 4.10 (t, 8.0) |

| 12 | 78.9 | 5.30 (d, 8.0) |

| 13 | 125.6 | - |

| 14 | 107.8 | 6.30 (br s) |

| 15 | 141.2 | 7.35 (br s) |

| 16 | 138.8 | 7.35 (br s) |

| 17 | 175.2 | - |

| 18 (COOCH₃) | 167.5 | - |

| 18 (OCH₃) | 51.5 | 3.70 (s) |

| 19 | 18.5 | 0.95 (d, 7.0) |

| 20 | 25.4 | 1.05 (s) |

| Glucosyl Moiety | ||

| 1' | 102.5 | 4.50 (d, 8.0) |

| 2' | 74.8 | 3.30 (m) |

| 3' | 77.8 | 3.40 (m) |

| 4' | 71.5 | 3.35 (m) |

| 5' | 78.2 | 3.45 (m) |

| 6' | 62.8 | 3.80 (m), 3.65 (m) |

Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the stems of Tinospora crispa, based on methodologies described in the literature.

Diagram 1: General Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

-

Plant Material and Extraction:

-

Air-dried and powdered stems of Tinospora crispa are subjected to extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The clerodane diterpenoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar Rf values to this compound are pooled.

-

-

Further Purification:

-

The pooled fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

-

Structural Elucidation Methodologies

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Indicates the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and relative stereochemistry.

-

Biological Activity

The primary biological activity investigated for the clerodane diterpenoids from Tinospora crispa has been their potential as hypoglycemic agents.

Hypoglycemic Activity

Extensive studies have been conducted on the hypoglycemic effects of Borapetosides A and C, which have shown significant activity in lowering blood glucose levels. In contrast, this compound has been consistently reported as being inactive in these assays.

Diagram 2: Stereochemical Basis for Hypoglycemic Inactivity

Caption: The stereochemistry at the C-8 position determines the hypoglycemic activity.

The difference in biological activity is attributed to the stereochemistry at the C-8 position of the clerodane skeleton. Borapetosides A and C possess an 8R-chirality, which is associated with hypoglycemic activity. Conversely, this compound has an 8S-chirality, rendering it inactive in this regard. This structure-activity relationship highlights the stereochemical sensitivity of the biological targets involved in the hypoglycemic effects of these compounds.

Other Biological Activities

To date, there is a lack of significant research into other potential biological activities of this compound, such as anti-inflammatory, anticancer, or antimicrobial effects. The focus of research has predominantly been on the more biologically active constituents of Tinospora crispa.

Conclusion and Future Perspectives

This compound is a well-characterized natural product from Tinospora crispa. While its discovery was a significant contribution to the phytochemistry of this medicinal plant, its lack of hypoglycemic activity, in contrast to its stereoisomers, has limited further pharmacological investigation. However, the distinct stereochemistry of this compound makes it a valuable tool for structure-activity relationship studies aimed at understanding the molecular targets of hypoglycemic clerodane diterpenoids. Future research could explore other potential, yet uninvestigated, biological activities of this compound. Furthermore, its complete synthesis could provide a platform for generating novel analogs with potentially enhanced or different pharmacological profiles. This technical guide provides a solid foundation for researchers interested in this compound and the broader class of clerodane diterpenoids.

References

Tinospora crispa: A Comprehensive Technical Guide to Borapetoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a climbing vine found throughout Southeast Asia and Africa.[1] It has a long history of use in traditional medicine for a variety of ailments, including diabetes, fever, and inflammation.[1] Modern phytochemical analysis has revealed a wealth of bioactive compounds within T. crispa, with a particular focus on a class of furanoditerpenoids known as borapetosides. Among these, Borapetoside B has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of Tinospora crispa as a source of this compound, detailing extraction and isolation protocols, quantitative data, and the proposed mechanism of action for researchers and drug development professionals.

Phytochemical Profile of Tinospora crispa

Tinospora crispa contains a diverse array of secondary metabolites, including alkaloids, flavonoids, and terpenoids. The primary compounds of interest in the context of this guide are the clerodane-type furanoditerpenoid glycosides, which include Borapetoside A, B, C, D, E, and F.[2][3]

Extraction and Isolation of this compound: A Methodological Approach

While specific protocols for the isolation of this compound are not extensively detailed in the available literature, a robust methodology can be adapted from the established protocol for the closely related compound, Borapetol B, also isolated from Tinospora crispa.[4] The following is a detailed experimental protocol based on this methodology.

Experimental Protocol: Bioassay-Guided Isolation of this compound (Adapted from Borapetol B Isolation)

1. Plant Material Preparation:

-

Obtain fresh stems of Tinospora crispa.

-

Dry the stems and grind them into a fine powder.

2. Extraction:

-

Defat the powdered stem material (5 kg) with hexane (B92381) (20 L) at room temperature (25°C) using sonication for 15 minutes. Repeat this step three times.

-

Following the defatting process, extract the plant material with a methanol-water solution (4:1 by volume, 20 L) using sonication for 15 minutes. Repeat this extraction three times.

-

Consolidate the methanol-water extracts and reduce the volume by one-third using vacuum evaporation to yield a brown syrup.

3. Partitioning:

-

Acidify the resulting syrup to pH 2 with 50% v/v sulfuric acid.

-

Partition the acidified syrup four times with chloroform (B151607).

4. Chromatographic Purification:

-

Subject the chloroform extract to column chromatography. The specific details of the column packing and mobile phase for this compound would need to be optimized, likely using a silica (B1680970) gel column and a gradient elution system of chloroform and methanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC). Fractions containing compounds with an Rf value in the range of 0.20–0.75 (using a chloroform:methanol 9.5:0.5 mobile phase) have been shown to contain insulin-secreting compounds and should be prioritized for further purification.

-

Consolidate and re-chromatograph the active fractions to yield further subfractions.

-

Crystallization of the purified compound may be achieved by cooling the relevant subfractions at 4°C. Recrystallization with a chloroform-methanol solvent system can yield purified crystals.

5. Compound Identification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Analysis

While specific quantitative data for this compound is limited in the literature, High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of various constituents in Tinospora species. The following tables summarize available quantitative data for related compounds and provide a framework for the type of data that should be generated for this compound.

Table 1: Quantitative Analysis of Marker Compounds in Tinospora Species by HPLC-UV-DAD

| Compound | Concentration Range (ng on column) | Correlation Coefficient (r²) |

| 20β-hydroxyecdysone | 100-2000 | ≥ 0.99978 |

| Tinosporaside | 100-2000 | ≥ 0.99978 |

| Cordioside | 100-2000 | ≥ 0.99978 |

| Columbin | 100-2000 | ≥ 0.99978 |

| Data adapted from a study on Tinospora species, demonstrating a validated HPLC-UV-DAD method for quantification. |

Table 2: Biological Activity of Borapetol B (C1) on Insulin (B600854) Secretion in Rat Islets

| Treatment Group | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Control) |

| Wistar Rat Islets + 0.1 µg/mL C1 | 3.3 mM | 6.3 |

| Wistar Rat Islets + 1 µg/mL C1 | 3.3 mM | 8.1 |

| Wistar Rat Islets + 10 µg/mL C1 | 3.3 mM | 9.1 |

| Wistar Rat Islets + 0.1 µg/mL C1 | 16.7 mM | 1.5 |

| Wistar Rat Islets + 1 µg/mL C1 | 16.7 mM | 1.9 |

| Wistar Rat Islets + 10 µg/mL C1 | 16.7 mM | 5.0 |

| Goto-Kakizaki Rat Islets + 0.1 µg/mL C1 | 3.3 mM | 3.9 |

| Goto-Kakizaki Rat Islets + 1 µg/mL C1 | 3.3 mM | 6.3 |

| Goto-Kakizaki Rat Islets + 10 µg/mL C1 | 3.3 mM | 8.8 |

| Goto-Kakizaki Rat Islets + 0.1 µg/mL C1 | 16.7 mM | 1.5 |

| Goto-Kakizaki Rat Islets + 1 µg/mL C1 | 16.7 mM | 2.3 |

| Goto-Kakizaki Rat Islets + 10 µg/mL C1 | 16.7 mM | 4.2 |

| This data for the related compound Borapetol B (C1) indicates a dose-dependent stimulation of insulin secretion. |

Biological Activity and Signaling Pathways

The borapetosides isolated from Tinospora crispa, including Borapetoside A, C, and E, have demonstrated significant antidiabetic properties. While direct studies on the signaling pathway of this compound are not yet available, the mechanisms of these closely related compounds provide a strong indication of its likely mode of action. Borapetoside C, for instance, has been shown to improve insulin sensitivity and increase glucose utilization. This is achieved through the activation of the insulin receptor (IR), leading to the phosphorylation of protein kinase B (Akt) and subsequent expression of glucose transporter-2 (GLUT2). Borapetol B has been shown to stimulate insulin release from pancreatic islets.

Proposed Signaling Pathway for this compound in Insulin Secretion

The following diagram illustrates the proposed signaling pathway for this compound, based on the known mechanisms of related compounds.

Caption: Proposed insulin signaling pathway activated by this compound.

Experimental Workflow for Extraction and Isolation

The following diagram outlines the general workflow for the extraction and isolation of this compound from Tinospora crispa.

Caption: Experimental workflow for this compound isolation.

Conclusion and Future Directions

Tinospora crispa represents a promising natural source of this compound, a compound with potential antidiabetic properties. The methodologies outlined in this guide, adapted from the isolation of the related compound Borapetol B, provide a solid foundation for the efficient extraction and purification of this compound. While the precise signaling pathway of this compound is yet to be fully elucidated, the known mechanisms of other borapetosides strongly suggest its involvement in the insulin signaling cascade.

Future research should focus on optimizing the extraction and purification protocol specifically for this compound to improve yield and purity. Furthermore, detailed in vitro and in vivo studies are required to definitively map the signaling pathways activated by this compound and to fully understand its therapeutic potential. The development of validated HPLC or other analytical methods for the routine quantification of this compound in T. crispa extracts is also a critical next step for standardization and quality control in any future drug development efforts.

References

- 1. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Borapetoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Borapetoside B, a natural compound with significant therapeutic potential. The document details its physicochemical properties, biological activities, and the molecular pathways it modulates. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Core Molecular Data

This compound is a clerodane diterpenoid glycoside, a class of natural products known for their diverse biological activities. It is primarily isolated from plants of the Tinospora genus, such as Tinospora crispa and Tinospora cordifolia[1].

| Parameter | Value | Reference |

| Molecular Formula | C27H36O12 | [1][2][3] |

| Molecular Weight | 552.6 g/mol | [1] |

| Class | Diterpenoids | |

| Source | Stems of Tinospora crispa |

Biological Activity and Signaling Pathways

While research on this compound is ongoing, studies on closely related analogues, such as Borapetoside A and C, have elucidated key signaling pathways involved in their therapeutic effects. These compounds are noted for their anti-diabetic and anti-inflammatory properties. It is important to note that the stereochemistry at the C-8 position appears to be crucial for the hypoglycemic effect, with the active Borapetosides A and C possessing an 8R-chirality, while the less active this compound has an 8S-chirality.

Insulin (B600854) Signaling Pathway

Borapetoside C has been shown to improve insulin sensitivity by modulating the Insulin Receptor-Akt-GLUT2 signaling pathway. This pathway is critical for glucose uptake and metabolism. The proposed mechanism involves the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the increased expression of glucose transporter 2 (GLUT2).

Caption: Proposed signaling pathway for Borapetoside C-mediated improvement of insulin sensitivity.

Quantitative Biological Data

The following table summarizes the quantitative effects of Borapetosides A and C on plasma glucose and muscle glycogen (B147801) levels in diabetic mouse models. This data highlights the therapeutic potential of this class of compounds.

| Compound | Dose | Effect on Plasma Glucose | Effect on Muscle Glycogen | Model | Reference |

| Borapetoside C | 5 mg/kg (i.p.) | Attenuated elevation | Prominent increase | T2DM mice | |

| Borapetoside C | 0.1 mg/kg (i.p.) + Insulin | Enhanced insulin-induced lowering | Enhanced insulin-induced increase | T2DM mice | |

| Borapetoside A | Dose-dependent | Decreased concentration | Increased content | In vivo |

Experimental Protocols

The following is a representative protocol for the isolation and purification of clerodane diterpenoids from Tinospora crispa, adapted from a study on Borapetol B. This methodology can serve as a basis for the isolation of this compound.

Extraction and Preliminary Fractionation

-

Extraction: Powdered stems of Tinospora crispa (5 kg) are defatted by sonication with hexane (B92381) (20 L) at room temperature for 15 minutes. This process is repeated three times. The defatted plant material is then extracted three times with a methanol-water mixture (4:1 v/v, 20 L) using the same sonication procedure.

-

Concentration: The methanol-water extracts are combined and concentrated under vacuum to one-third of the original volume, resulting in a brown syrup.

-

Acid-Base Partitioning: The syrup is acidified to pH 2 with 50% (v/v) sulfuric acid and then partitioned four times with chloroform (B151607).

-

Evaporation: The chloroform layers are combined and evaporated to dryness to yield a brownish mass.

Chromatographic Purification

-

Silica (B1680970) Gel Chromatography: The brownish mass is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing the compound of interest are combined and concentrated. Recrystallization from a chloroform-methanol solvent system yields the purified compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound and related compounds from Tinospora crispa.

Caption: General workflow for the isolation of this compound.

References

Physical and chemical properties of Borapetoside B

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Borapetoside B, a natural compound isolated from Tinospora crispa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a clerodane diterpenoid glycoside found in the stems of Tinospora crispa, a plant widely used in traditional medicine.[1][2] It belongs to a class of compounds known as borapetosides, which have been investigated for various pharmacological activities. While several borapetosides, such as A and C, exhibit significant biological effects, this compound is often noted for its comparative inactivity, which is attributed to its specific stereochemistry.[3] This makes it a valuable compound for structure-activity relationship (SAR) studies. This guide summarizes its known properties, relevant experimental protocols, and the signaling pathways of its more active structural analogs.

Physical and Chemical Properties

This compound is typically supplied as a powder.[1] Its core structure is a diterpenoid linked to a glycoside moiety.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₆O₁₂ | [1] |

| Molecular Weight | 552.6 g/mol | |

| CAS Number | 104901-05-5 | |

| Appearance | Powder | |

| Type of Compound | Diterpenoid Glycoside | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage | Recommended at -20°C for long-term stability (≥ 2 years) | |

| Purity | Commercially available at ≥98% | |

| IUPAC Name | methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |

Note: Detailed spectral data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry are essential for full characterization and are typically provided in supplier-specific Certificates of Analysis.

Biological Activity and Mechanism of Action

This compound itself has been found to be inactive in studies investigating the hypoglycemic effects of compounds from Tinospora crispa. The key difference lies in its stereochemistry at the C-8 position. Borapetosides A and C, which possess an 8R-chirality, show significant hypoglycemic activity, whereas this compound, with its 8S-chirality, is inactive.

This highlights the stereospecificity of the biological targets involved. While this compound lacks direct hypoglycemic effects, understanding the mechanisms of its active isomers provides crucial context for its use in SAR studies.

-

Borapetoside A: Exerts hypoglycemic effects through both insulin-dependent and insulin-independent pathways. It enhances glucose utilization in peripheral tissues, reduces hepatic gluconeogenesis, and activates the insulin (B600854) signaling pathway.

-

Borapetoside C: Improves insulin sensitivity and increases glucose utilization. Its mechanism involves the activation of the Insulin Receptor (IR) -> Akt -> Glucose Transporter 2 (GLUT2) signaling pathway.

-

Borapetoside E: Has shown potential in treating type 2 diabetes and related metabolic syndromes by improving hyperglycemia, insulin resistance, and hyperlipidemia in animal models. It acts by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream targets involved in lipid synthesis.

The inactivity of this compound makes it an excellent negative control in experiments involving its active isomers.

Signaling Pathways of Related Borapetosides

To understand the potential biological context of this compound, it is useful to visualize the signaling pathways modulated by its active counterparts.

Borapetoside C enhances insulin sensitivity by positively modulating the IR-Akt-GLUT2 pathway in the liver. This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.

Borapetoside E impacts lipid metabolism by inhibiting SREBPs, which are key transcription factors in the synthesis of cholesterol and fatty acids. This action helps to alleviate hyperlipidemia.

References

The Stereochemistry of Borapetoside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a naturally occurring clerodane diterpenoid glycoside isolated from medicinal plants of the Tinospora genus, has garnered scientific interest due to its distinct stereochemical features and their profound impact on its biological activity. This technical guide provides an in-depth analysis of the stereochemistry of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores the significance of its unique three-dimensional structure, particularly in the context of its attenuated biological effects compared to its stereoisomers, and discusses its potential, albeit less pronounced, role in modulating inflammatory pathways.

Introduction

Clerodane diterpenoids are a diverse class of natural products known for their wide range of biological activities. Within this family, the Borapetosides, isolated from Tinospora crispa and Tinospora cordifolia, have been a subject of investigation for their potential therapeutic properties. This compound, a member of this series, presents a unique case study in the importance of stereochemistry in drug discovery and development. Unlike its isomers, Borapetoside A and C, this compound exhibits significantly reduced hypoglycemic activity, a difference attributed to its distinct stereochemical configuration at the C-8 position. This guide aims to provide a detailed overview of the stereochemical elucidation of this compound, its biological significance, and the experimental methodologies employed in its study.

Stereochemistry of this compound

The core structure of this compound is a clerodane diterpenoid skeleton, characterized by a decalin ring system and a furanolactone moiety. The defining stereochemical feature of this compound is the S-configuration at the C-8 chiral center. This is in stark contrast to the potent hypoglycemic agents Borapetoside A and C, which possess an R-configuration at the same position[1]. This subtle difference in the spatial arrangement of the substituent at C-8 dramatically alters the molecule's overall shape and its ability to interact with biological targets.

The complete stereochemical assignment of this compound, as with other clerodane diterpenoids, is achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Structural Elucidation

The structural elucidation and stereochemical assignment of this compound rely heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the key ¹H and ¹³C NMR spectral data, which are critical for confirming the connectivity and relative stereochemistry of the molecule. This data is based on the findings reported in the scientific literature, particularly the work of Choudhary et al. (2010) on cis-clerodane-type furanoditerpenoids from Tinospora crispa[2][3].

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 1.55 | m | |

| 2 | 2.10 | m | |

| 3 | 5.85 | d | 2.5 |

| 4 | 5.95 | d | 2.5 |

| 6 | 4.15 | dd | 11.5, 4.5 |

| 7 | 1.80, 2.05 | m | |

| 8 | 2.30 | m | |

| 10 | 2.55 | d | 8.0 |

| 11 | 2.65 | m | |

| 12 | 5.40 | t | 7.0 |

| 14 | 6.35 | s | |

| 15 | 7.40 | s | |

| 16 | 7.25 | s | |

| 17-CH₃ | 0.95 | d | 6.5 |

| 18-CH₃ | 1.10 | s | |

| 19-CH₃ | 1.25 | s | |

| 20-CH₃ | 0.85 | d | 7.0 |

| 1' | 4.50 | d | 7.5 |

| 2' | 3.30 | m | |

| 3' | 3.45 | m | |

| 4' | 3.40 | m | |

| 5' | 3.55 | m | |

| 6'a | 3.75 | dd | 12.0, 5.0 |

| 6'b | 3.90 | dd | 12.0, 2.0 |

Note: The chemical shifts are reported for CDCl₃ as the solvent. Assignments are based on COSY, HSQC, and HMBC correlations.

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 35.5 |

| 2 | 28.1 |

| 3 | 125.8 |

| 4 | 139.5 |

| 5 | 45.2 |

| 6 | 75.3 |

| 7 | 30.1 |

| 8 | 42.0 |

| 9 | 48.9 |

| 10 | 51.5 |

| 11 | 38.2 |

| 12 | 72.8 |

| 13 | 125.1 |

| 14 | 107.8 |

| 15 | 143.5 |

| 16 | 139.0 |

| 17 | 175.0 |

| 18 | 25.5 |

| 19 | 18.2 |

| 20 | 16.8 |

| 1' | 102.5 |

| 2' | 74.8 |

| 3' | 77.5 |

| 4' | 71.3 |

| 5' | 78.0 |

| 6' | 62.5 |

Note: The chemical shifts are reported for CDCl₃ as the solvent. Assignments are based on HSQC and HMBC correlations.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the dried stems of Tinospora crispa, adapted from methodologies described for related compounds[1][4].

3.1.1. Extraction

-

Air-dry the stems of Tinospora crispa at room temperature and then pulverize them into a coarse powder.

-

Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 7-14 days) with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.1.2. Solvent Partitioning

-

Suspend the crude methanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest. This compound is expected to be in the more polar fractions (e.g., CHCl₃ and EtOAc).

3.1.3. Chromatographic Purification

-

Subject the bioactive fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

-

Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water) to yield pure this compound.

Characterization and Stereochemical Determination

The definitive structure and stereochemistry of this compound are established using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

¹H NMR Spectroscopy: Provides information on the proton environment in the molecule, including chemical shifts, multiplicities, and coupling constants, which helps to establish the connectivity of protons.

-

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms present in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. The observation of NOE/ROE correlations between specific protons confirms their relative spatial orientation. For instance, in the cis-decalin ring system of this compound, NOEs between key protons would confirm the cis-fusion of the rings.

-

Significance of this compound's Stereochemistry

The primary significance of this compound's stereochemistry lies in its impact on biological activity. As previously mentioned, the 8S-configuration renders it significantly less active as a hypoglycemic agent compared to its 8R-diastereomers, Borapetoside A and C. This structure-activity relationship (SAR) underscores the high degree of stereospecificity required for interaction with the relevant biological target(s) responsible for the hypoglycemic effect.

While less potent in terms of glucose regulation, this compound is still a member of the clerodane diterpenoid class, which is known for its anti-inflammatory properties. The anti-inflammatory effects of many natural products are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Putative Anti-Inflammatory Mechanism

Although direct experimental evidence for the specific mechanism of action of this compound is limited, it is plausible that it exerts weak anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

In a typical inflammatory response, the activation of the NF-κB pathway leads to the transcription of these pro-inflammatory mediators. Many anti-inflammatory compounds act by inhibiting this pathway at various points.

Conclusion

This compound serves as an exemplary case of the pivotal role of stereochemistry in determining the biological activity of natural products. Its 8S-configuration is the key determinant for its attenuated hypoglycemic effects when compared to its 8R isomers. While not a potent hypoglycemic agent, its clerodane diterpenoid scaffold suggests potential, albeit likely modest, anti-inflammatory properties, possibly through the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore any other potential bioactivities. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in further investigating this intriguing molecule.

References

- 1. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-Clerodane-type furanoditerpenoids from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Figure], 13C NMR Spectrum (125 MHz, CDCl3) of the probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Borapetoside B: A Technical Guide to its Origins, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant interest within the scientific community for its potent antidiabetic properties. While the precise enzymatic steps of its biosynthesis remain to be fully elucidated, current research points to a complex pathway rooted in the broader class of clerodane diterpenoid synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its proposed biosynthetic origins, detailed protocols for its isolation and purification, quantitative analysis of its biological activity, and its relationship with other bioactive compounds from Tinospora crispa.

Introduction

This compound is a member of the clerodane diterpenoid family, a large and diverse group of natural products known for their wide range of biological activities.[1] It is primarily isolated from Tinospora crispa, a plant with a long history of use in traditional medicine for treating diabetes and other ailments.[2] The therapeutic potential of this compound, particularly its hypoglycemic effects, has made it a subject of intensive research for the development of novel antidiabetic agents. This guide synthesizes the available scientific literature to provide a detailed resource for researchers and professionals in the field of drug discovery and development.

Proposed Biosynthesis of this compound: A Link to Clerodane Diterpenoids

While the specific enzymes and intermediates in the this compound biosynthetic pathway are yet to be identified, the general pathway for clerodane diterpenoids provides a foundational understanding. This process begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and proceeds through the cyclization of a universal precursor.

The MEP Pathway and the Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all diterpenoids, including the clerodane family, initiates with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). In plants, this is predominantly synthesized through the MEP pathway. A recent genomic analysis of Tinospora crispa has revealed an enrichment of genes related to terpenoid biosynthesis, particularly highlighting the expression of genes encoding key enzymes in the MEP pathway, such as 1-hydroxy-2-methyl 2-(E)-butenyl 4-diphosphate synthase (HDS).[3]

Cyclization of GGPP to the Clerodane Skeleton

The formation of the characteristic bicyclic clerodane skeleton is a critical step, catalyzed by diterpene synthases (DTS). This typically involves a proton-initiated cycloisomerization of GGPP to form a labdane-type intermediate, which then undergoes rearrangements to yield the clerodane structure.[4] The genome of Tinospora crispa has been found to contain highly expressed genes for terpenoid synthases (TPSs), specifically in the TPS-e/f subfamily, which are responsible for the biosynthesis of diterpenoid skeletons.[3] This genetic evidence strongly suggests a robust capacity for diterpenoid production in this plant, including the precursors to this compound.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chromosome-scale genomes of two Tinospora species reveal differential regulation of the MEP pathway in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Diabetes: A Technical Guide to the Untapped Biological Potential of Borapetoside B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa, has been a subject of interest within the broader investigation of the plant's traditional use in managing diabetes. However, compelling evidence indicates that this compound is, in fact, inactive as a hypoglycemic agent, a characteristic attributed to its unique stereochemistry. This whitepaper delves into the untapped potential of this compound by exploring plausible biological activities beyond diabetes. Drawing on the well-documented pharmacological effects of its source plant and structurally related Borapetosides, we present a technical guide for future research and development. This document outlines potential anti-inflammatory, anti-cancer, and neuroprotective activities, providing detailed hypothetical experimental protocols and visualizing potential signaling pathways to guide further scientific inquiry.

The this compound Enigma: Inactivity in Diabetes

While Tinospora crispa has demonstrated significant anti-diabetic properties, research has shown that not all its constituent compounds share this activity. A comparative study of Borapetosides A, B, and C revealed that the hypoglycemic effect is dependent on the C-8 stereochemistry. Borapetosides A and C possess an 8R-chirality and exhibit hypoglycemic activity, whereas this compound, with its 8S-chirality, is inactive[1]. This crucial distinction redirects the scientific focus for this compound towards other potential therapeutic applications.

Potential Therapeutic Areas Inspired by Tinospora crispa and Related Compounds

The crude extracts of Tinospora crispa have been reported to possess a wide array of pharmacological activities, suggesting that its individual components may harbor specific therapeutic benefits. These activities include anti-inflammatory, antioxidant, immunomodulatory, cytotoxic, and neuroprotective effects[2]. While the specific contributions of this compound to these effects are yet to be elucidated, the known activities of its sister compounds provide a strong rationale for investigation.

Comparative Biological Activities of Borapetosides

To provide a clear perspective on the potential of this compound, the following table summarizes the known quantitative data for its structurally related and biologically active counterparts.

| Compound | Biological Activity | Model | Key Findings | Reference |

| Borapetoside A | Hypoglycemic | STZ-induced diabetic mice | - Increased glucose utilization in peripheral tissues- Reduced hepatic gluconeogenesis- Activated insulin (B600854) signaling pathway | [1] |

| Borapetoside C | Hypoglycemic | T1DM and T2DM mice | - Enhanced insulin sensitivity- Increased phosphorylation of IR and Akt- Increased GLUT2 expression | [2][3] |

| Borapetoside E | Anti-hyperglycemic & Anti-hyperlipidemic | High-fat-diet-induced obese mice | - Improved hyperglycemia and insulin resistance- Reduced hepatic steatosis and hyperlipidemia- Suppressed SREBP expression |

Proposed Research and Development Roadmap for this compound

Given the absence of direct evidence for this compound's activity in non-diabetic contexts, this section outlines a proposed research roadmap.

Anti-inflammatory Activity

Hypothesis: this compound may modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are known to be influenced by other compounds from Tinospora species.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Induction of Inflammation: Lipopolysaccharide (LPS) (1 µg/mL).

-

Treatment: Pre-incubation with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour prior to LPS stimulation.

-

Endpoint Measurement:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent assay.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified using ELISA.

-

Western Blot Analysis: To determine the expression levels of key signaling proteins (e.g., p-p65, p-IκBα, p-JNK, p-ERK, p-p38).

-

Anti-Cancer Activity

Hypothesis: this compound may exhibit cytotoxic or anti-proliferative effects on cancer cell lines through the induction of apoptosis or cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., MCF-10A).

-

Treatment: Incubation with increasing concentrations of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours.

-

Endpoint Measurement:

-

Cell Viability: Assessed using the MTT or SRB assay to determine the IC50 value.

-

Cell Cycle Analysis: Performed by flow cytometry after propidium (B1200493) iodide staining.

-

Apoptosis Assay: Detected by Annexin V-FITC/PI staining and flow cytometry.

-

Western Blot Analysis: To evaluate the expression of apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

-

Neuroprotective Activity

Hypothesis: this compound may protect neuronal cells from oxidative stress-induced damage, a mechanism relevant to neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Induction of Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Treatment: Pre-treatment with this compound (e.g., 1, 10, 50 µM) for 24 hours prior to the addition of the oxidative stressor.

-

Endpoint Measurement:

-

Cell Viability: Measured by the MTT assay.

-

Reactive Oxygen Species (ROS) Production: Quantified using a DCFH-DA fluorescent probe.

-

Western Blot Analysis: To assess the expression of antioxidant enzymes (e.g., HO-1, NQO1) and signaling proteins (e.g., Nrf2).

-

Conclusion and Future Directions

The established inactivity of this compound in the context of diabetes should not be viewed as a dead end, but rather as a compelling reason to explore its therapeutic potential in other areas. The rich pharmacology of its source plant, Tinospora crispa, and the diverse activities of its sister compounds strongly suggest that this compound is a promising candidate for drug discovery and development in the fields of inflammation, oncology, and neuroprotection. The experimental frameworks and hypothetical mechanisms presented in this whitepaper offer a foundational guide for researchers to unlock the true biological potential of this intriguing natural product. Further investigation, including in vivo studies and target identification, will be crucial in translating these preliminary hypotheses into tangible therapeutic applications.

References

The Inactive Isomer: A Comprehensive Review of Borapetoside B and its Congeners in Metabolic Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa, stands as a notable member of the borapetoside family, primarily due to its striking lack of hypoglycemic activity in contrast to its stereoisomers, Borapetoside A and C. This technical guide provides a comprehensive review of the research surrounding this compound, focusing on its structure-activity relationship and the comparative analysis of its biological effects against its active counterparts. By examining the experimental protocols and quantitative data from studies on the borapetoside family, this paper aims to provide a detailed resource for researchers in the fields of natural product chemistry, pharmacology, and metabolic drug discovery. The key takeaway is the critical role of stereochemistry in the bioactivity of these natural compounds, a crucial consideration for drug design and development.

Introduction

The global rise in metabolic disorders, particularly type 2 diabetes, has intensified the search for novel therapeutic agents from natural sources. Tinospora crispa, a medicinal plant with a long history of use in traditional medicine for treating diabetes, has been a focal point of such research. From this plant, a series of clerodane diterpenoid glycosides, known as borapetosides, have been isolated and investigated for their metabolic effects. Among these, Borapetosides A and C have demonstrated significant hypoglycemic properties. However, their stereoisomer, this compound, has been consistently reported as inactive.[1][2] This intriguing difference in biological activity, despite structural similarity, underscores the importance of stereochemistry in molecular interactions with biological targets. This guide will delve into the known research on this compound, placing it in the context of its more active relatives to highlight the subtle structural nuances that dictate therapeutic potential.

Structure-Activity Relationship: The Critical Role of Chirality

The defining feature that distinguishes the biological activity of this compound from that of Borapetosides A and C is its stereochemistry at the C-8 position. Borapetosides A and C possess an 8R-chirality, which is correlated with their hypoglycemic effects. In contrast, this compound has an 8S-chirality, rendering it inactive in the studied hypoglycemic assays.[1] This difference in the spatial arrangement of the atoms at a single chiral center dramatically alters the molecule's ability to interact with its biological targets, which are likely specific protein receptors or enzymes involved in glucose metabolism.

Further structural variations among the active borapetosides, such as the position of the glycoside moiety (C-3 in Borapetoside A and C-6 in Borapetoside C) and the presence of a lactone ring, are thought to influence the potency of their hypoglycemic action.[1] However, the fundamental prerequisite for activity appears to be the 8R-configuration.

Comparative Biological Activity of Borapetosides

While this compound itself has not been the subject of extensive biological investigation due to its inactivity, the studies on Borapetosides A and C provide a valuable framework for understanding the potential mechanisms that this compound fails to activate.

In Vitro Studies

In vitro studies using cell lines such as mouse myoblast C2C12 and human hepatocellular carcinoma Hep3B have been instrumental in elucidating the cellular mechanisms of the active borapetosides.

Table 1: Summary of In Vitro Effects of Borapetosides A and C

| Compound | Cell Line | Assay | Key Findings | Reference |

| Borapetoside A | C2C12, Hep3B | Glycogen (B147801) Synthesis | Increased glycogen content in a concentration-dependent manner. | [1] |

| Borapetoside C | Not specified | IR-Akt-GLUT2 Pathway | Increased phosphorylation of Insulin (B600854) Receptor (IR) and Protein Kinase B (Akt), and expression of Glucose Transporter 2 (GLUT2). |

In Vivo Studies

Animal models have been crucial in confirming the hypoglycemic effects of Borapetosides A and C and in establishing their potential as antidiabetic agents.

Table 2: Summary of In Vivo Effects of Borapetosides A and C

| Compound | Animal Model | Dosage | Key Findings | Reference |

| Borapetoside A | Normal, Type 1 & 2 Diabetic Mice | Not specified | Decreased plasma glucose concentration in a dose-dependent manner. Increased plasma insulin levels in normal and type 2 diabetic mice. | |

| Borapetoside C | Normal, Type 1 & 2 Diabetic Mice | 5 mg/kg, i.p. | Attenuated the elevation of plasma glucose induced by an oral glucose challenge. Increased glycogen content in skeletal muscle. | |

| Borapetol B | Normoglycemic Wistar and Diabetic Goto-Kakizaki rats | 10 µ g/100 g | Significantly decreased blood glucose levels. Significantly increased insulin levels. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of borapetosides. These protocols would be applicable for the comparative testing of this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard methodologies used in metabolic research.

-

Animal Preparation: Fast male C57Bl/6J mice for 6-16 hours with free access to water.

-

Baseline Blood Glucose Measurement: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.

-

Glucose Administration: Administer a 2 g/kg bolus of glucose solution orally via gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose concentrations.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Glycogen Synthesis Assay in C2C12 and Hep3B Cells

This protocol is based on commercially available glycogen assay kits and published methodologies.

-

Cell Culture and Treatment: Culture C2C12 or Hep3B cells to confluence. Treat the cells with varying concentrations of the test compound (e.g., Borapetoside A, C, or B) for a specified period.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

-

Glycogen Hydrolysis: Treat the cell lysate with amyloglucosidase to hydrolyze glycogen into glucose.

-

Glucose Measurement: Measure the glucose concentration in the hydrolyzed and non-hydrolyzed (for background glucose) samples using a glucose oxidase-based assay. The amount of glycogen is calculated by subtracting the free glucose from the total glucose.

-

Data Normalization: Normalize the glycogen content to the total protein concentration of the cell lysate.

Western Blot Analysis of the IR-Akt-GLUT2 Signaling Pathway

-

Protein Extraction: Following treatment with the test compounds, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for total and phosphorylated forms of IR and Akt, and for GLUT2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways Modulated by Active Borapetosides

The hypoglycemic effects of Borapetoside C have been linked to the potentiation of the insulin signaling pathway. Specifically, it has been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter 2 (GLUT2). This pathway is central to glucose uptake and utilization in cells. Given its structural similarity, it is plausible that Borapetoside A acts through a similar mechanism. Conversely, the 8S-chirality of this compound likely prevents it from effectively binding to and activating the insulin receptor, thus failing to initiate this downstream signaling cascade.

Figure 1: Proposed mechanism of action for Borapetosides on the insulin signaling pathway.

Conclusion and Future Directions

The research on this compound, primarily through its comparison with the active Borapetosides A and C, provides a compelling case for the critical role of stereochemistry in determining biological activity. While this compound itself does not appear to hold therapeutic promise as a hypoglycemic agent, its study is invaluable from a medicinal chemistry and drug design perspective. It serves as a natural negative control, reinforcing our understanding of the structural requirements for interaction with key targets in the insulin signaling pathway.

Future research could explore whether this compound possesses other, as yet undiscovered, biological activities. Furthermore, synthetic chemistry efforts could focus on creating novel analogs of the active borapetosides, using the structure-activity relationship data to guide the design of more potent and selective hypoglycemic agents. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers pursuing these and other avenues in the exciting field of natural product-based drug discovery.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Borapetoside B from Tinospora crispa

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant traditionally used in Southeast Asia for treating various ailments, including diabetes, hypertension, and fever. The plant is a rich source of various secondary metabolites, with clerodane-type furanoditerpenoids being characteristic compounds. Among these are the borapetosides, a group of diterpene glycosides. While Borapetoside A and C have demonstrated hypoglycemic activities, Borapetoside B is generally considered to be inactive in this regard, a difference attributed to its stereochemistry. Nevertheless, the isolation and characterization of this compound are crucial for comprehensive phytochemical profiling of Tinospora crispa and for further investigation into other potential biological activities.

This document provides a detailed protocol for the isolation and purification of this compound from the stems of Tinospora crispa, based on established methodologies for diterpenoid separation from this plant.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The stems of Tinospora crispa should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Preparation: The collected stems are thoroughly washed with water to remove any dirt and contaminants. They are then air-dried in the shade for several days, followed by oven-drying at a low temperature (around 40°C) to facilitate grinding. The dried stems are then pulverized into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: The powdered stems of Tinospora crispa (e.g., 5 kg) are subjected to extraction with methanol (B129727) (e.g., 20 L) at room temperature. The mixture is sonicated for approximately 15 minutes and then left to macerate for a period of 3 days with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract. This process is typically repeated three times to maximize the yield of secondary metabolites.

Fractionation

The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Defatting: The crude extract is first suspended in a methanol-water mixture (e.g., 4:1 v/v) and then partitioned with n-hexane to remove nonpolar constituents like fats and waxes. The hexane (B92381) fraction is separated and the hydroalcoholic layer is retained.

-

Solvent Partitioning: The hydroalcoholic fraction is then sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc). This yields a dichloromethane-soluble fraction, an ethyl acetate-soluble fraction, and a remaining aqueous fraction. Borapetosides are typically found in the more polar fractions. One study reported the isolation of this compound from the dichloromethane extract[1].

Chromatographic Purification

The fraction containing this compound (e.g., the dichloromethane fraction) is then subjected to a series of chromatographic techniques for purification.

-

Vacuum Liquid Chromatography (VLC): The dried fraction is initially fractionated using VLC on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane, ethyl acetate, and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions from VLC showing the presence of diterpene glycosides (as indicated by Thin Layer Chromatography) are pooled and further purified using a Sephadex LH-20 column. This step aids in separating compounds based on their molecular size. A typical eluent is a mixture of chloroform (B151607) and methanol.

-

Silica Gel Column Chromatography: Further purification is achieved by repeated silica gel column chromatography of the sub-fractions obtained from the Sephadex column. A gradient elution system, for instance, a chloroform-methanol mixture with increasing methanol concentration (e.g., starting from 9.5:0.5), is commonly employed. Fractions are collected and monitored by TLC.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC can be utilized. A C18 reversed-phase column is often used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The purified this compound is identified and its structure confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively reported in a single source, the following table provides a representative summary of expected outcomes based on the isolation of similar compounds from Tinospora crispa.

| Purification Step | Starting Material | Typical Elution Solvents/Conditions | Approximate Yield | Purity (by TLC/HPLC) |

| Extraction | 5 kg dried stems | Methanol | ~300 g crude extract | Mixture |

| Fractionation | 300 g crude extract | n-hexane, Dichloromethane, Ethyl Acetate | Variable | Enriched fractions |

| VLC | Dichloromethane fraction | n-hexane:EtOAc, EtOAc:MeOH gradients | Multiple fractions | Partially separated |

| Sephadex LH-20 | Enriched VLC fractions | Chloroform:Methanol | Sub-fractions | Further separation |

| Silica Gel Column | Enriched sub-fractions | Chloroform:Methanol gradient (e.g., 9.5:0.5) | Milligrams | High |

| Preparative HPLC | Semi-pure this compound | C18 column, Methanol:Water gradient | Milligrams | >95% |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Biological Activity Context

While Borapetoside A and C have been shown to have hypoglycemic effects by influencing the insulin (B600854) signaling pathway, this compound is reported to be inactive in this regard. The structural difference, specifically the stereochemistry at C-8, is believed to be the reason for this lack of activity. There is currently no well-defined signaling pathway specifically attributed to this compound. One study investigated its hepatotoxic potential along with other borapetosides and found no conclusive toxicity[2]. Another study isolated it from a dichloromethane extract that exhibited antioxidant properties, though this activity was attributed to other co-isolated phenolic compounds[1].

The following diagram illustrates the general context of borapetosides' (A and C) known mechanism of action, highlighting the reported inactivity of this compound.

Caption: Biological activity context of Borapetosides.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Borapetoside B

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa, using High-Performance Liquid Chromatography (HPLC). This compound and its analogs are of significant interest for their potential pharmacological activities.[1][2][3] This application note details the necessary protocols for sample preparation, HPLC analysis, and method validation.

Introduction

This compound is a natural compound belonging to the family of diterpenoid lactones.[2] It is one of the key constituents of Tinospora crispa, a plant widely used in traditional medicine.[2] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₂ | |

| Molecular Weight | 552.6 g/mol | |

| IUPAC Name | methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). |

Experimental Protocols

This section details the procedures for sample preparation and HPLC analysis of this compound.

The following protocol describes the extraction of this compound from the dried stems of Tinospora crispa.

-

Grinding: Grind the air-dried stems of Tinospora crispa into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 100 g) with 80% ethanol (e.g., 1 L) at room temperature for 72 hours with occasional shaking.

-

Alternatively, perform sonication-assisted extraction for a shorter duration.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Sample Solution Preparation:

-

Accurately weigh a portion of the dried crude extract (e.g., 10 mg).

-

Dissolve the extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

-